molecular formula C15H14N4 B1205121 N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide CAS No. 133300-00-2

N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide

Cat. No.: B1205121
CAS No.: 133300-00-2
M. Wt: 250.30 g/mol
InChI Key: SUPZSNPDPSPMTK-UHFFFAOYSA-N
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Description

Ki-1769 is a small molecule drug that functions as an activator of ATP-sensitive potassium channels (KATP channels). It was initially developed by Kirin Holdings Co., Ltd. for potential therapeutic applications in cardiovascular diseases, particularly hypertension and myocardial ischemia .

Preparation Methods

The synthesis of Ki-1769 involves the preparation of 3-pyridinecarboximidamide, N-cyano-N’-(2-phenylethyl)-. The synthetic route typically includes the following steps:

Industrial production methods for Ki-1769 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Ki-1769 undergoes various types of chemical reactions, including:

    Oxidation: Ki-1769 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Ki-1769 into reduced forms, potentially altering its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Ki-1769 exerts its effects by activating ATP-sensitive potassium channels (KATP channels). These channels are involved in regulating the membrane potential and cellular excitability in various tissues. By opening KATP channels, Ki-1769 allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability and can result in vasodilation, which helps lower blood pressure and improve blood flow .

Comparison with Similar Compounds

Ki-1769 is part of a class of compounds known as pyridinecarboxamidine derivatives. Similar compounds include:

Ki-1769 is unique in its specific activation of KATP channels without additional nitrate activity, which distinguishes it from other compounds with dual activities .

Properties

CAS No.

133300-00-2

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide

InChI

InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19)

InChI Key

SUPZSNPDPSPMTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N

Canonical SMILES

C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N

Synonyms

Ki 1769
Ki-1769
Ki1769

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropyl N-cyano-3-pyridinecarboximidate (0.50 g, 2.6 mmol) was dissolved in methanol (10 ml), and 2-phenylethylamine (0.35 g, 2.9 mmol) was added. The mixture was stirred at room temperature for 40 minutes. After the reaction was completed, the reaction solution was concentrated under reduced pressure, and the concentrated residue thus obtained was crystallized from methanol-diethyl ether to give the title compound (0.45 g, 1.8 mmol, yield: 68%) as colorless needles.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Yield
68%

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